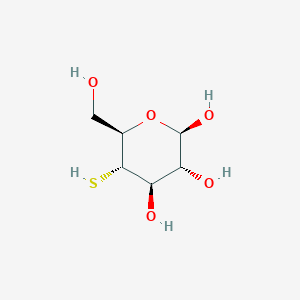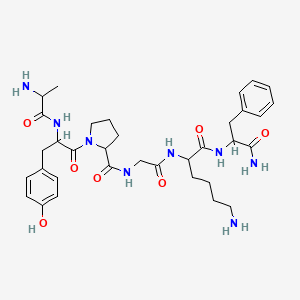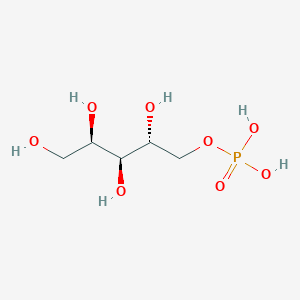
Arabinose-5-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arabinose-5-phosphate is a phosphorylated sugar derivative that plays a crucial role in various biochemical pathways. It is an intermediate in the synthesis of lipopolysaccharides, which are essential components of bacterial cell walls . This compound is involved in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arabinose-5-phosphate can be synthesized through enzymatic reactions involving this compound isomerase. This enzyme catalyzes the conversion of D-arabinose-5-phosphate to D-ribulose-5-phosphate . The reaction conditions typically involve a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzyme this compound isomerase, facilitating the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Arabinose-5-phosphate undergoes various chemical reactions, including:
Isomerization: Conversion to ribulose-5-phosphate by this compound isomerase.
Phosphorylation: Further phosphorylation reactions can occur, leading to the formation of more complex phosphorylated sugars.
Common Reagents and Conditions:
Isomerization: Requires this compound isomerase and a buffered solution.
Phosphorylation: Typically involves ATP and specific kinases under physiological conditions.
Major Products:
Ribulose-5-phosphate: A key intermediate in the pentose phosphate pathway.
Complex Phosphorylated Sugars: Formed through additional phosphorylation reactions.
Scientific Research Applications
Arabinose-5-phosphate has several scientific research applications, including:
Mechanism of Action
Arabinose-5-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It is converted to ribulose-5-phosphate by this compound isomerase, which then enters the pentose phosphate pathway . This pathway is crucial for the production of NADPH and ribose-5-phosphate, which are essential for anabolic reactions and nucleotide synthesis .
Comparison with Similar Compounds
Ribose-5-phosphate: Another intermediate in the pentose phosphate pathway, involved in nucleotide synthesis.
Ribulose-5-phosphate: Directly interconverted with arabinose-5-phosphate by isomerase.
Xylulose-5-phosphate: Also part of the pentose phosphate pathway, involved in carbohydrate metabolism.
Uniqueness: this compound is unique due to its specific role in lipopolysaccharide biosynthesis and its involvement in the pentose phosphate pathway. Its ability to be interconverted with ribulose-5-phosphate by a specific isomerase highlights its importance in metabolic regulation .
Properties
Molecular Formula |
C5H13O8P |
|---|---|
Molecular Weight |
232.13 g/mol |
IUPAC Name |
[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1 |
InChI Key |
VJDOAZKNBQCAGE-WDCZJNDASA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


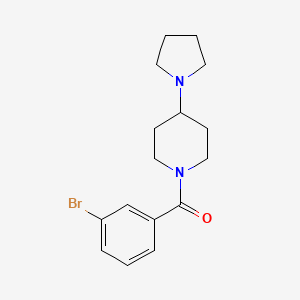
![(1S,3R,6S,8R,11S,12S,14S,15R,16R)-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769287.png)

![4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B10769299.png)

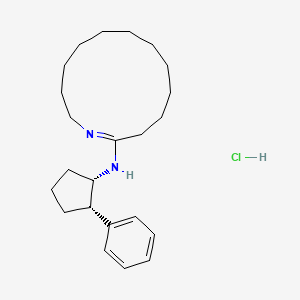

![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B10769354.png)

![(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B10769374.png)
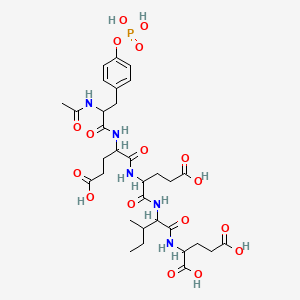
![sodium;5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid;hydrate](/img/structure/B10769379.png)
